molecular formula C16H13NO2 B13249726 Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate

Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate

Cat. No.: B13249726
M. Wt: 251.28 g/mol
InChI Key: PYNNNNWQXGUYCU-UHFFFAOYSA-N
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Description

Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate is an organic compound with the molecular formula C16H13NO2 It is a derivative of benzoic acid and features an ethynyl group attached to a 3-aminophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate typically involves a palladium-catalyzed Sonogashira cross-coupling reaction. This reaction is carried out under aerobic conditions, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ethynyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate involves its interaction with molecular targets and pathways. The compound’s ethynyl group can participate in π-π interactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate
  • Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate

Uniqueness

Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amino group and the ethynyl linkage can significantly affect the compound’s interaction with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 4-[2-(3-aminophenyl)ethynyl]benzoate

InChI

InChI=1S/C16H13NO2/c1-19-16(18)14-9-7-12(8-10-14)5-6-13-3-2-4-15(17)11-13/h2-4,7-11H,17H2,1H3

InChI Key

PYNNNNWQXGUYCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC2=CC(=CC=C2)N

Origin of Product

United States

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